7-Nitroindoline-2,3-dione, commonly referred to as 7-nitroindazole or 7-NI, is a compound of interest due to its potential therapeutic applications. It has been studied for its role as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in various pathological conditions, including cerebral ischemia and neurodegenerative diseases. The compound's ability to modulate nitric oxide (NO) production makes it a valuable tool in the investigation of NO's physiological and pathological roles. Additionally, modifications to the 7-nitroindoline scaffold have shown promise in the development of antiviral agents, particularly against HIV-1, and in the controlled release of bioactive molecules in biological systems1 2 3.
Several methods have been developed for synthesizing 7-nitroindoline-2,3-dione. One common approach involves the nitration of isatin using nitric acid or a mixture of nitric and sulfuric acid . This reaction typically yields a mixture of 5-nitroisatin and 7-nitroisatin, which can be separated by recrystallization or chromatography.
Another synthetic route involves the Sandmeyer reaction, where a diazonium salt prepared from 7-aminoindoline-2,3-dione is reacted with copper(I) cyanide to yield the desired product .
In the field of neurology, 7-NI has been investigated for its neuroprotective properties. The aforementioned study on focal cerebral ischemia demonstrated that 7-NI could significantly reduce the volume of brain tissue affected by stroke. This suggests that 7-NI or similar nNOS inhibitors could be developed as therapeutic agents to mitigate the damage caused by acute neurological events like stroke1.
The modification of the 7-nitroindoline scaffold has led to the development of compounds with potent antiviral activities. Specifically, the introduction of electron-withdrawing groups, such as the nitro moiety at position 7, has improved the antiviral activity against HIV-1. These compounds, including 7-nitroindoline derivatives, have shown low nanomolar anti-HIV potencies and retained efficacy against a panel of integrase mutants, positioning them as potential candidates for antiretroviral therapy2.
7-Nitroindoline derivatives have also been utilized in the field of photopharmacology, where light-sensitive compounds are used to control the release of bioactive molecules. For example, 1-acyl-7-nitroindolines have been effective in the rapid photorelease of neurotransmitters like L-glutamate, which is crucial for studying neuronal function. The efficiency of photorelease has been enhanced by attaching a benzophenone antenna to the nitroindoline precursor, allowing for precise spatial and temporal control in biological experiments3.
In materials science, 7-nitroindoline units have been incorporated into polypeptides to create light-responsive materials. Photolysis of these peptides using two-photon absorption can cleave the photoreactive amide bond, resulting in the formation of shorter peptide fragments. This property can be harnessed for the fabrication of three-dimensional microstructures with potential applications in tissue engineering and materials design4.
The 7-nitroindoline framework has also been explored for its anticancer potential. Derivatives of 7-nitroindoline have been synthesized and evaluated for their cytotoxicity against cancer cell lines. For instance, certain isoindoline-1,3-dione derivatives have shown promising activity in breast cancer cell lines, with one compound exhibiting higher potency than the reference drug doxorubicin. Molecular docking studies have suggested that these compounds may act as inhibitors of c-Src tyrosine kinase, a protein overexpressed in some cancers5.
7-Nitroindazole exerts its effects primarily through the inhibition of nNOS, thereby reducing the production of NO within the brain. This action has been demonstrated to decrease cerebral infarction in animal models of stroke. For instance, in a study where rats were subjected to middle cerebral artery occlusion, administration of 7-NI significantly reduced infarct volume. This neuroprotective effect was reversed by coadministration of L-arginine, the substrate for NOS, suggesting that the inhibition of NO production is indeed the mechanism through which 7-NI confers its benefits1. Furthermore, the compound's ability to selectively inhibit nNOS over other isoforms of the enzyme is crucial, as non-selective NOS inhibition has been associated with increased ischemic injury1.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: